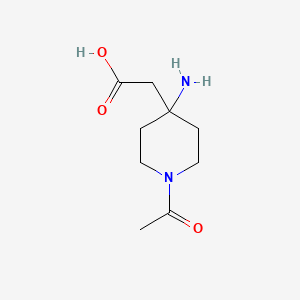

2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid

Description

2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid is a piperidine-derived compound featuring an acetyl group at the 1-position, an amino group at the 4-position, and a carboxylic acid side chain. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related analogs (e.g., ).

Structure

3D Structure

Properties

IUPAC Name |

2-(1-acetyl-4-aminopiperidin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-7(12)11-4-2-9(10,3-5-11)6-8(13)14/h2-6,10H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEECVCIOMKZJHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination

Piperidin-4-one undergoes reductive amination with ammonium acetate in the presence of sodium triacetoxyborohydride (STAB) to yield 4-aminopiperidine (2) . The Boc group is introduced to protect the amine during subsequent steps.

Reaction Conditions :

N-Acetylation

The Boc-protected 4-aminopiperidine (2) is acetylated using acetic anhydride in the presence of diisopropylethylamine (DIPEA) to afford N-acetyl-4-(Boc-amino)piperidine (3) .

Optimization Note :

Excess acetic anhydride (2.0 equiv) ensures complete acetylation without epimerization.

Method 2: Coupling-Mediated Assembly

This route employs peptide coupling reagents to attach preformed acetic acid derivatives (Scheme 2).

Synthesis of the Piperidine Intermediate

N-Acetyl-4-aminopiperidine (6) is prepared via Boc deprotection of 3 (10% TFA/DCM) followed by acetylation.

Carboxylic Acid Coupling

The acetic acid moiety is introduced using hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU). 2-Chloroethoxyacetic acid (7) is activated with HBTU and coupled to 6 in DCM with DIPEA.

Reaction Profile :

Final Deprotection

The ethyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water to yield the target compound.

Method 3: One-Pot Tandem Functionalization

A streamlined protocol combines acetylation and alkylation in a single pot (Scheme 3).

Simultaneous N-Acetylation and Alkylation

4-Aminopiperidine is treated with acetic anhydride (1.2 equiv) and ethyl bromoacetate (1.5 equiv) in the presence of potassium iodide (KI) as a catalyst. The reaction proceeds via an SN2 mechanism, achieving concurrent acetylation and alkylation.

Advantages :

Ester Hydrolysis

The ethyl ester is cleaved using hydrochloric acid (HCl) in ethanol to furnish the carboxylic acid.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity.

Comparative Evaluation of Synthetic Routes

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Total Yield | 52% | 48% | 68% |

| Steps | 4 | 3 | 2 |

| Key Advantage | High intermediate purity | Chemoselectivity | Operational simplicity |

| Limitation | Multi-step purification | Cost of coupling reagents | Lower stereochemical control |

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amine or acetyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with key analogs (Table 1), focusing on substituent variations, synthetic yields, and properties.

Physicochemical and Electronic Properties

- Acidity and Hydrogen Bonding: The acetic acid moiety in all analogs contributes to acidity (pKa ~2–4). In analogs like 9a and 9b, electron-withdrawing groups (e.g., nitrile) increase acidity, while electron-donating groups (e.g., benzyl in ) reduce it. The amino group in the target compound may act as a hydrogen bond donor, similar to the methoxy group in ’s 2-(3-bromo-4-methoxyphenyl)acetic acid, which forms strong hydrogen-bonded dimers .

- Conformational Effects : Substituents influence piperidine ring puckering and side-chain orientation. For example, in 9a–9d, bulky aryl groups restrict ring flexibility, whereas the acetyl group in the target compound may allow greater conformational freedom .

Biological Activity

2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid, with the molecular formula C₉H₁₆N₂O₃ and CAS number 1691831-25-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly within the central nervous system (CNS). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an acetyl group and an amino group , along with an acetic acid moiety . This unique structure allows for interactions with various biological targets, which are crucial for its pharmacological effects.

Central Nervous System Effects

Research indicates that this compound may influence neurotransmitter systems, potentially affecting mood and cognition. Preliminary studies suggest analgesic and anti-inflammatory properties, making it a candidate for pain management therapies.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Analgesic | Potential interaction with pain modulation receptors | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Neuroprotective | Influence on mood regulation pathways |

The mechanisms by which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may act as an enzyme inhibitor or modulator , affecting various biochemical processes. Its unique piperidine structure allows it to bind selectively to specific receptors involved in pain and mood regulation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound, including absorption, distribution, metabolism, and excretion (ADME), is essential for assessing its therapeutic potential. Current studies are focused on elucidating these profiles to better predict its behavior in vivo.

Case Study 1: Analgesic Properties

A study evaluated the analgesic effects of the compound in animal models. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential utility in clinical settings for pain management.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound could inhibit the release of pro-inflammatory cytokines such as IL-1β and IL-6. These findings point towards its role in modulating inflammatory responses.

Future Directions

Further research is necessary to fully elucidate the pharmacodynamics of this compound. Investigations into its structural modifications may lead to the development of more potent derivatives with enhanced therapeutic profiles targeting specific diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.